molecular formula C11H11FN2O3 B8679061 1-(4-Fluorophenyl)-4-methyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 880468-17-7

1-(4-Fluorophenyl)-4-methyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No. B8679061
M. Wt: 238.21 g/mol
InChI Key: BRLSRTBOFIFANV-UHFFFAOYSA-N
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Patent
US07531565B2

Procedure details

A solution of 1-(4-fluoro-phenyl)-4-methyl-2-oxo-imidazolidine-4-carboxylic acid methyl ester (247 mg, 0.98 mmol) in methanol (15 mL) was treated with aqueous NaOH (1.50 mL, 6.38 mmol). After stirring 1 hour at room temperature, the mixture was treated with 1N HCl to pH 1 and the resulting white precipitate collected by filtration (135 mg, 58%).
Name
1-(4-fluoro-phenyl)-4-methyl-2-oxo-imidazolidine-4-carboxylic acid methyl ester
Quantity
247 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH3:18])[CH2:9][N:8]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)[C:7](=[O:17])[NH:6]1)=[O:4].[OH-].[Na+].Cl>CO>[F:16][C:13]1[CH:12]=[CH:11][C:10]([N:8]2[CH2:9][C:5]([CH3:18])([C:3]([OH:4])=[O:2])[NH:6][C:7]2=[O:17])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
1-(4-fluoro-phenyl)-4-methyl-2-oxo-imidazolidine-4-carboxylic acid methyl ester
Quantity
247 mg
Type
reactant
Smiles
COC(=O)C1(NC(N(C1)C1=CC=C(C=C1)F)=O)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting white precipitate collected by filtration (135 mg, 58%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C(C=C1)N1C(NC(C1)(C(=O)O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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